

Eribulin Mesylate: A Unique Microtubule-Targeting Agent

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Compound Focus: Rosabulin

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Eribulin is a synthetic analog of halichondrin B, a natural product derived from the marine sponge *Halichondria okadai* [1] [2]. Its mechanism of action is distinct from other classes of microtubule inhibitors.

- Primary Mechanism:** Eribulin is a **microtubule-destabilizing agent** that suppresses microtubule growth by binding with high affinity to the plus ends of microtubule protofilaments [1]. It inhibits tubulin polymerization without affecting depolymerization and sequesters tubulin into non-functional aggregates [2]. This action leads to irreversible mitotic blockade, cell cycle arrest at the G2/M phase, and ultimately, apoptosis [1] [2].
- Key Differentiator:** Unlike other agents like vinca alkaloids, eribulin has little effect on the microtubule-shortening rate and does not reduce the mean centromere separation distance during mitosis, indicating a distinct method of disrupting microtubule function [1].

The table below summarizes its key characteristics based on preclinical and clinical data.

Feature	Description and Quantitative Data
Molecular Origin	Synthetic analog of halichondrin B from marine sponge <i>Halichondria okadai</i> [1] [2].
Primary Molecular Target	Binds to β -tubulin within the 'vinca domain', specifically at the plus ends of microtubules [1].
Effect on Microtubule	Suppresses microtubule growth rate & promotes pausing; minimal effect on shortening rate [1]. Average IC ₅₀ across 8 human cancer cell lines: 1.8 nM [1].

Feature	Description and Quantitative Data
Dynamics	

| **Clinical Efficacy (Metastatic Breast Cancer) | Overall Survival (OS):** Improved median OS by 2.47 months vs. treatment of physician's choice in heavily pre-treated patients [3]. **First-line HER2-negative MBC:** Median PFS of **5.8 months**, median OS of **35.9 months**, ORR of **54.3%** [4]. | **Common Adverse Events (Grade 3/4) |** Neutropenia (**29%-63%**), leukopenia (**21%-39%**), fatigue (**21%**) [5] [4] [3]. | **Key Non-Mitotic Effects |** Tumor vasculature remodeling, reversal of Epithelial-to-Mesenchymal Transition (EMT), reduced hypoxia [6]. |

Experimental Data and Methodologies

For researchers, the key experimental findings and protocols related to eribulin's mechanism are detailed below.

1. Microtubule Dynamics Assay

- **Objective:** To visualize and quantify the real-time effect of eribulin on microtubule growth and shortening [1].
- **Protocol:** Use purified bovine tubulin or live MCF7 cells expressing GFP-tubulin. Treat with eribulin (e.g., 1 nM for cells) and use time-lapse microscopy to trace single microtubules. Key parameters to measure are growth rate, shortening rate, and dynamicity (a composite parameter of all dynamic events) [1].
- **Key Finding:** Eribulin (1 nM) strongly suppressed the microtubule growth rate in MCF7 cells but had little to no effect on the shortening rate, a profile distinct from vinblastine [1].

2. Tubulin Binding and Competition Assay

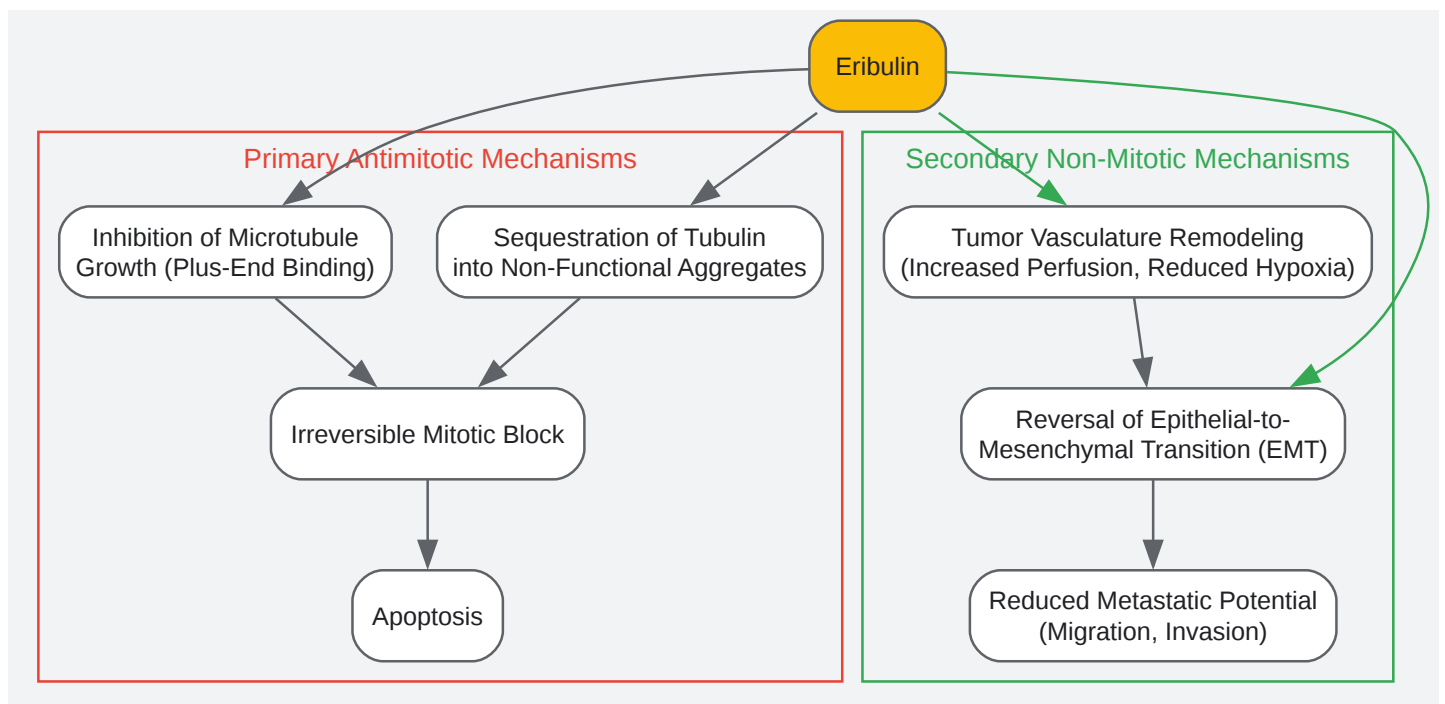
- **Objective:** To characterize eribulin's binding site on tubulin and its affinity [1].
- **Protocol:** Use radiolabeled eribulin and tubulin heterodimers. Perform competitive binding studies with other tubulin-binding agents like dolastatin 10 and vinca alkaloids. Analyze binding kinetics and conformational changes in tubulin [1] [2].
- **Key Finding:** Eribulin binds within the vinca domain on β -tubulin but non-competitively inhibits the binding of vinca alkaloids, suggesting a distinct interaction [1]. It binds with high affinity to polymerized microtubules, with a maximum of approximately 14.7 molecules per microtubule [1].

3. In Vivo Antitumor Efficacy (Xenograft Models)

- **Objective:** To evaluate the antitumor activity of eribulin against human tumor xenografts in mice [1].
- **Protocol:** Implant human cancer cells (e.g., breast, colon, lung) into immunodeficient mice. Once tumors are established, administer eribulin intravenously at the maximum tolerated dose (MTD) on various schedules (e.g., q2d, q4d). Monitor tumor volume and body weight over time [1].
- **Key Finding:** Eribulin demonstrated a wide spectrum of antitumor activity, causing tumor regression and elimination in various xenograft models, including those for breast cancer [1].

Eribulin's Multimodal Mechanism of Action

The following diagram synthesizes information from the search results to illustrate eribulin's primary and secondary mechanisms, highlighting what sets it apart from other microtubule inhibitors.



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Guidance for Locating Information on Rosabulin

The search results do not contain information on "**Rosabulin**," which prevents a direct comparison. To locate this information, you could try the following:

- **Refine Your Search:** Use specialized scientific databases like **PubMed**, **Scopus**, or **Google Scholar** with specific search terms such as "**Rosabulin** clinical trial", "**Rosabulin** microtubule", or "STX-64 **Rosabulin**" (if you know its development code).
- **Check Clinical Trial Registries:** Search platforms like **ClinicalTrials.gov** or the EU Clinical Trials Register to see if **Rosabulin** has been entered into any clinical studies.
- **Consult Pharmaceutical Patents:** Searching patent databases using the compound name may reveal detailed pharmacological data from its developers.

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References

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4. A phase , multicenter, single-arm trial of II as first-line... eribulin [springerplus.springeropen.com]
5. A randomized phase study to determine the II and tolerability... efficacy [pubmed.ncbi.nlm.nih.gov]
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